2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS: 887219-65-0, Molecular Formula: C₁₉H₂₄FN₅O₂S, Molecular Weight: 405.49 g/mol) features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural attributes include:
- A 2-ethyl group at position 2.
- A hydroxol (-OH) group at position 4.
- A bulky substituent at position 5: a methyl bridge connecting a 4-fluorophenyl ring and a 4-phenylpiperazinyl moiety.
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGDWKBQIFBGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly influences physicochemical properties and target selectivity.
Key Findings :
Aryl Group Modifications
The fluorophenyl group’s position and additional substituents on aryl rings modulate binding affinity and lipophilicity.
| Compound Name | Aryl Substituents | Molecular Weight (g/mol) | Key Differences | Reference |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl | 405.49 | Baseline fluorophenyl group | |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 3-Chlorophenyl + 4-ethoxy-3-methoxyphenyl | 511.99 | Chlorine and methoxy groups increase lipophilicity; ethoxy may enhance metabolic resistance | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) | Multi-fluorophenyl | 561.57 | Multiple fluorine atoms enhance electronegativity; may improve target selectivity |
Key Findings :
Core Heterocycle Variations
Modifications to the triazole-thiazole core alter electronic properties and bioactivity.
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